5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine

alpha7 nAChR agonist CNS drug discovery schizophrenia

5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine delivers unique electronic and steric properties unavailable from generic 2-aryl or unsubstituted oxazolo[4,5-b]pyridine analogs. The 4-pyridyl nitrogen provides a critical hydrogen-bond acceptor site and shifts scaffold basicity (pKa ~2.73), directly tuning target engagement and selectivity. This scaffold is validated in CNS-penetrant α7 nAChR agonists (CP-810,123 series), GSK-3β inhibitors (IC₅₀ 0.34–0.53 µM), hTopo IIα inhibitors, and anti-trypanosomal leads (>700-fold selectivity). Essential for kinase, SIRT1, and cognition-targeted programs. Standard B2B shipping; request bulk pricing.

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
Cat. No. B11893394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)OC(=N2)C3=CC=NC=C3
InChIInChI=1S/C12H9N3O/c1-8-2-3-10-11(14-8)15-12(16-10)9-4-6-13-7-5-9/h2-7H,1H3
InChIKeyKBKXLCJVZBHQBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine (CAS 1282541-06-3): Procurement and Differentiation Guide for Heterocyclic Building Blocks


5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine (CAS 1282541-06-3) is a fused heterocyclic compound comprising an oxazole ring annulated to a pyridine core, substituted at the 2-position with a 4-pyridyl group and at the 5-position with a methyl group . This specific substitution pattern confers distinct electronic and steric properties compared to unsubstituted or differently substituted oxazolo[4,5-b]pyridine analogs, making it a valuable scaffold for medicinal chemistry programs targeting kinases, SIRT1, and other enzymes [1]. The compound serves primarily as a synthetic building block and core scaffold for lead optimization, with documented application in the development of CNS-penetrant α7 nAChR agonists [2].

Why 5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine Cannot Be Substituted by Generic Oxazolo[4,5-b]pyridine Analogs


The oxazolo[4,5-b]pyridine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to substitution pattern, particularly at the 2- and 5-positions. The 5-methyl-2-(pyridin-4-yl) substitution confers specific hydrogen-bonding capacity, π-stacking geometry, and electronic distribution that cannot be replicated by generic 2-aryl or unsubstituted analogs. For instance, the 4-pyridyl nitrogen provides an additional hydrogen bond acceptor site and alters the scaffold's basicity (pKa ~2.73) compared to 2-phenyl-substituted analogs, directly impacting target engagement and selectivity . In the α7 nAChR program, modification or removal of the 5-methyl group or replacement of the 2-pyridin-4-yl moiety with other aryl groups resulted in substantial loss of receptor affinity, oral bioavailability, and brain penetration, underscoring that in-class compounds are not functionally interchangeable [1].

Quantitative Differentiation Evidence: 5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine vs. Key Comparators


CNS Penetration and Oral Bioavailability: The 5-Methyl-2-(pyridin-4-yl) Scaffold Enables In Vivo α7 nAChR Agonist Efficacy

The 5-methyloxazolo[4,5-b]pyridine core, when incorporated into CP-810,123 (compound 24 in O'Donnell et al., 2010), produced a CNS-penetrant α7 nAChR agonist with high oral bioavailability. In rodents, CP-810,123 demonstrated excellent brain penetration and high levels of receptor occupancy, translating to in vivo efficacy in auditory sensory gating and novel object recognition models [1]. By contrast, alternative heterocyclic cores or modified substitution patterns explored in the same SAR study resulted in reduced or absent brain penetration and lower oral bioavailability, failing to meet the pharmacological criteria for cognitive deficit treatment [1].

alpha7 nAChR agonist CNS drug discovery schizophrenia cognitive disorders

SIRT1 Activation Potency: Oxazolo[4,5-b]pyridine Scaffold Enables Structural Differentiation from Resveratrol

A series of oxazolo[4,5-b]pyridines was identified as novel SIRT1 activators structurally unrelated to resveratrol and more potent than resveratrol in activating SIRT1 [1]. While the exact EC50 values for the specific 5-methyl-2-(pyridin-4-yl) analog are not reported in the abstract, the class-level SAR establishes that oxazolo[4,5-b]pyridines offer a distinct chemotype with superior potency compared to the natural product resveratrol [1]. This differentiation is critical for programs seeking to avoid the poor bioavailability and promiscuity associated with resveratrol.

SIRT1 activator metabolic disorders aging resveratrol

GSK-3β Inhibition: Piperazine-Linked Oxazolo[4,5-b]pyridine Derivatives Achieve Sub-Micromolar IC50 and In Vivo Anti-Inflammatory Efficacy

Piperazine-linked oxazolo[4,5-b]pyridine derivatives (compounds 7c, 7d, 7e, 7g) exhibited potent GSK-3β inhibition with IC50 values of 0.53, 0.34, 0.39, and 0.47 µM, respectively [1]. In the rat paw edema model, compound 7d reduced paw volume by 62.79% at 3h and 65.91% at 5h post-carrageenan, compared to indomethacin's 76.74% at 3h and 79.54% at 5h [1]. Importantly, these compounds inhibited pro-inflammatory mediators (TNF-α, IL-1β, IL-6) ex vivo without causing gastric ulceration, a key safety advantage over indomethacin [1]. This demonstrates that the oxazolo[4,5-b]pyridine scaffold can be elaborated into potent, orally active anti-inflammatory agents with a differentiated safety profile.

GSK-3β inhibitor anti-inflammatory oxazolo[4,5-b]pyridine piperazinamide

hTopo IIα Inhibition: 2-(4-Butylphenyl)oxazolo[4,5-b]pyridine Achieves 2 µM IC50, Surpassing Etoposide

2-(4-Butylphenyl)oxazolo[4,5-b]pyridine (compound 2i) inhibited human topoisomerase IIα with an IC50 of 2 µM, demonstrating greater potency than the reference drug etoposide in the same assay [1]. However, compound 2i did not exhibit satisfactory cytotoxic activity against HeLa, WiDR, A549, or MCF7 cancer cell lines, indicating that hTopo IIα inhibition alone is insufficient for cellular efficacy and that further optimization is required [1].

hTopo IIα inhibitor anticancer oxazolo[4,5-b]pyridine etoposide

Trypanocidal Activity: 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides Achieve 91 nM IC50 with >700-Fold Selectivity

Optimization of 3-(oxazolo[4,5-b]pyridin-2-yl)anilides yielded compound 5 with an IC50 of 91 nM against T.b. rhodesiense, the causative agent of human African trypanosomiasis, while exhibiting >700-fold lower toxicity toward mammalian L6 cells [1]. This exceptional selectivity index is a critical differentiator for antiparasitic drug discovery programs where host toxicity is a major hurdle.

Trypanosoma brucei HAT antiparasitic selectivity

High-Value Application Scenarios for 5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine in Drug Discovery


CNS Drug Discovery: Development of α7 nAChR Agonists for Schizophrenia and Alzheimer's Disease

The 5-methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine scaffold, as demonstrated by CP-810,123, enables the design of CNS-penetrant α7 nAChR agonists with high oral bioavailability and in vivo efficacy in cognition models [1]. This scaffold is particularly suited for programs targeting cognitive deficits in schizophrenia and Alzheimer's disease where brain exposure and target engagement are paramount.

Kinase Inhibitor Lead Generation: GSK-3β and IRAK4 Programs

The oxazolo[4,5-b]pyridine core has been successfully elaborated into potent GSK-3β inhibitors (IC50 0.34-0.53 µM) with demonstrated in vivo anti-inflammatory activity and favorable gastric safety profiles [2]. Additionally, the scaffold has been explored as a basis for IRAK4 inhibitors, highlighting its versatility for developing kinase inhibitors with anti-inflammatory potential [3].

Anticancer Agent Optimization: hTopo IIα Inhibitors with Improved Potency

Derivatives such as 2-(4-butylphenyl)oxazolo[4,5-b]pyridine exhibit hTopo IIα inhibition (IC50 = 2 µM) superior to etoposide, positioning this scaffold as a promising starting point for developing next-generation topoisomerase II poisons [4]. Further medicinal chemistry optimization is required to translate this enzymatic activity into robust cellular cytotoxicity.

Neglected Disease Therapeutics: Potent and Selective Antitrypanosomal Agents

The 3-(oxazolo[4,5-b]pyridin-2-yl)anilide series demonstrates that the scaffold can yield compounds with nanomolar potency (IC50 = 91 nM) against T.b. rhodesiense and exceptional selectivity (>700-fold) over mammalian cells [5]. This makes the oxazolo[4,5-b]pyridine core highly attractive for hit-to-lead campaigns in human African trypanosomiasis and potentially other kinetoplastid diseases.

Quote Request

Request a Quote for 5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.